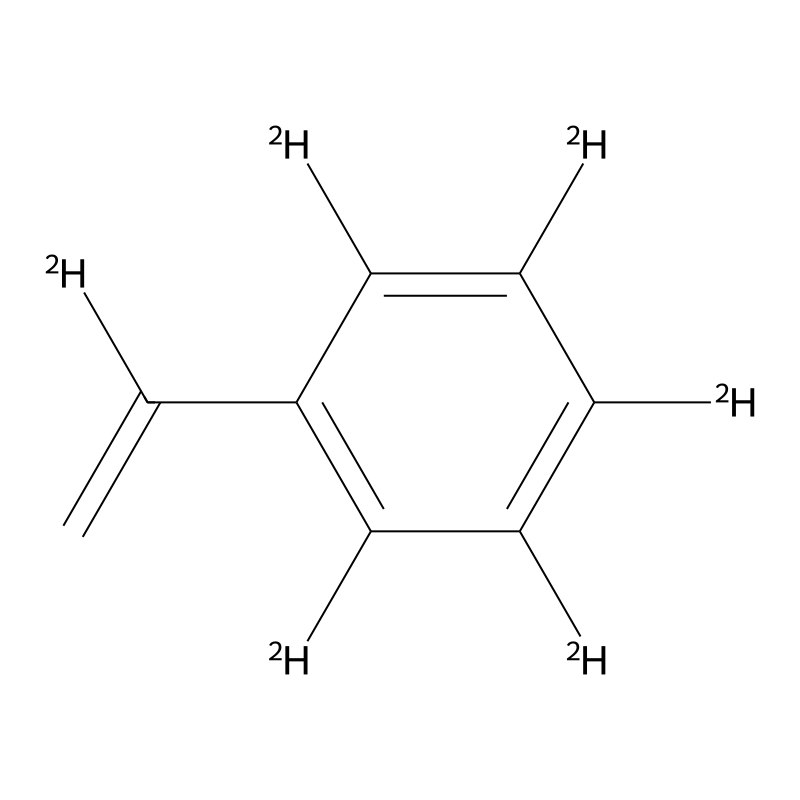1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotope Labeling and NMR Spectroscopy
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, also known as Ethylbenzene-d10, is a isotopically labeled molecule. This means that some of the hydrogen (H) atoms in the molecule have been replaced with deuterium (D), a heavier isotope of hydrogen. Ethylbenzene-d10 specifically has ten deuterium atoms, five replacing hydrogens in the benzene ring (positions 1, 2, 3, 4, and 5) and five replacing hydrogens in the ethyl group (positions 1', 2', 3', 4', and 5' on the attached CH2CH3).
This isotopic substitution is particularly valuable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a technique used to study the structure of molecules by analyzing the behavior of atomic nuclei in a strong magnetic field. Hydrogen nuclei are particularly responsive in NMR, but their signal can be obscured by overlapping signals from other protons in the molecule. Deuterium, however, has a different magnetic moment than hydrogen, and its signal does not overlap with the signals from protons.
By replacing specific hydrogens with deuterium, scientists can selectively "silence" those signals in the NMR spectrum, allowing for a clearer view of the remaining protons' signals. Ethylbenzene-d10 is a common example of an isotopically labeled molecule used in NMR studies of similar aromatic compounds.
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a deuterated aromatic compound characterized by the substitution of hydrogen atoms with deuterium isotopes. This compound has a molecular formula of and a molecular weight of approximately 110.186 g/mol. It features a benzene ring with a deuterioethenyl group attached at the 6-position, making it notable for its unique isotopic composition. The presence of deuterium enhances the compound's stability and alters its reactivity compared to its non-deuterated counterparts, which can be advantageous in various chemical and biological applications .
- Electrophilic Substitution Reactions: The benzene ring can react with electrophiles under suitable conditions, leading to the substitution of hydrogen atoms by other functional groups.
- Nucleophilic Substitution Reactions: The presence of electron-withdrawing groups can enhance the reactivity of the compound towards nucleophiles .
- Radical Reactions: The compound may participate in radical reactions due to the stability provided by deuterium substitution.
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene typically involves:
- Catalytic Deuteration: Utilizing deuterium gas (D₂) in the presence of catalysts such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
- Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions .
These methods allow for the selective incorporation of deuterium into the target compound while maintaining high yields and purity.
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene has various applications across different fields:
- Organic Synthesis: Serves as a building block for developing deuterated pharmaceuticals and agrochemicals.
- Metabolic Studies: Used in tracing pathways in biological systems due to its unique isotopic labeling capabilities.
- Drug Development: Enhances pharmacokinetic properties in drug formulations .
Interaction studies involving 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene focus on its binding affinity and selectivity towards various biological targets. The unique properties conferred by deuteration may allow for more precise interactions with enzymes and receptors compared to non-deuterated analogs. These studies are crucial for understanding how modifications affect the efficacy and safety profiles of potential therapeutic agents .
When comparing 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene to similar compounds, several key differences emerge:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Deuteriobenzene | C₆H₅D | Simple deuterated benzene |
| 6-(1-Deuterioviny)benzene | C₈H₈D | Contains a vinylic group without deuteration at other positions |
| 1-Hexadeuteriobenzene | C₁₆H₁₆D₆ | Fully deuterated benzene derivative |
The uniqueness of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene lies in its specific arrangement of deuterium atoms which provides distinct chemical properties and potential applications in research and industry that are not found in simpler or fully deuterated analogs .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








